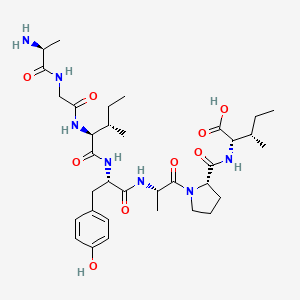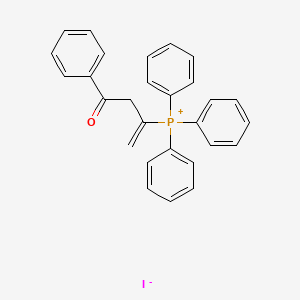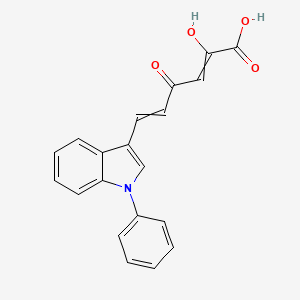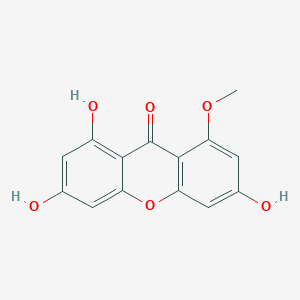![molecular formula C18H22N4O B12532512 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- CAS No. 675122-96-0](/img/structure/B12532512.png)
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Métodos De Preparación
The synthesis of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- typically involves classical organic reactions such as the Witting-Horner and Sonogashira cross-coupling reactions . These methods allow for the formation of the compound with high yields and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling of the pyridinyl groups with the butanol backbone.
Análisis De Reacciones Químicas
2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridinyl and imine groups .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and as a ligand in coordination chemistry. In medicine, it may be explored for its potential therapeutic properties, although more research is needed to fully understand its effects. Industrially, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridinyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar compounds to 2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]- include other pyridinyl-substituted butanols and imine-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives are similar in structure but have different electronic properties and reactivity due to the presence of additional aromatic rings .
Propiedades
Número CAS |
675122-96-0 |
|---|---|
Fórmula molecular |
C18H22N4O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1,4-bis(1-pyridin-2-ylethylideneamino)butan-2-ol |
InChI |
InChI=1S/C18H22N4O/c1-14(17-7-3-5-10-20-17)19-12-9-16(23)13-22-15(2)18-8-4-6-11-21-18/h3-8,10-11,16,23H,9,12-13H2,1-2H3 |
Clave InChI |
IZJQBUQAJGXXNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCC(CN=C(C)C1=CC=CC=N1)O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)

![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
